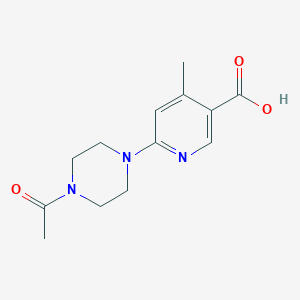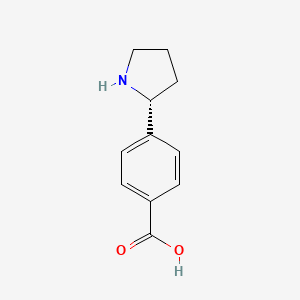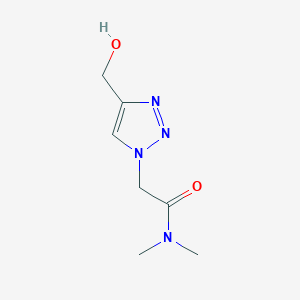
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide is a synthetic organic compound that features a triazole ring, a hydroxymethyl group, and a dimethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, and the dimethylacetamide moiety is attached through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may enhance the compound’s solubility and facilitate its binding to target molecules. The dimethylacetamide moiety can influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups can exhibit similar reactivity and solubility properties.
Dimethylacetamide derivatives: These compounds may have comparable pharmacokinetic profiles.
Uniqueness
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, hydroxymethyl group, and dimethylacetamide moiety allows for versatile applications and interactions with various molecular targets.
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)triazol-1-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H12N4O2/c1-10(2)7(13)4-11-3-6(5-12)8-9-11/h3,12H,4-5H2,1-2H3 |
Clave InChI |
KBLSLUVQZWHTHT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN1C=C(N=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





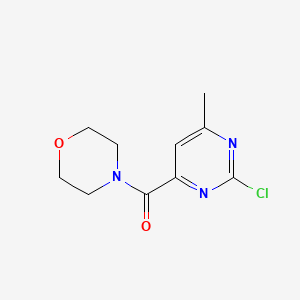
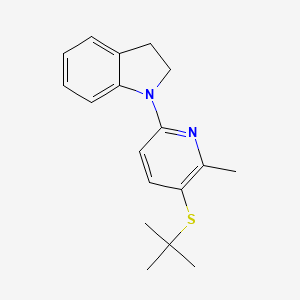



![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
